molecular formula C13H15N3OS B2639898 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1170125-43-5

1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2639898
CAS RN: 1170125-43-5
M. Wt: 261.34
InChI Key: ZTRWLVVUEFAWCW-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide, also known as DMPT, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. DMPT is a synthetic analogue of the natural compound, betaine, and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been the subject of scientific research for its potential applications in various fields. In the agriculture industry, 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been found to improve the growth performance of livestock and poultry. Studies have shown that 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide can increase feed intake, weight gain, and feed conversion efficiency in animals. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by regulating the expression of genes involved in various physiological processes. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been found to increase the expression of genes involved in the regulation of appetite and energy balance.
Biochemical and Physiological Effects:
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been found to have a range of biochemical and physiological effects. In animal studies, 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been found to increase the levels of growth hormone, insulin-like growth factor 1 (IGF-1), and insulin in the blood. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been found to increase the levels of glycogen and triglycerides in the liver, indicating an increase in energy storage. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be administered orally or through injection. 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been found to have a wide safety margin, making it a relatively safe compound to use in animal studies. However, one limitation of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is its relatively short half-life in the body, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide. One area of research is the potential therapeutic applications of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in the treatment of various diseases, such as diabetes, obesity, and inflammation. Another area of research is the mechanisms by which 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide regulates energy metabolism and cellular homeostasis. Additionally, further research is needed to determine the optimal dosage and administration methods for 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in different applications.

Synthesis Methods

1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process starting with the reaction of 3-methylthiophenol with ethyl acetoacetate to form 3-(methylthio)phenylacetoacetate. This intermediate is then reacted with hydrazine hydrate to form 1,3-dimethyl-N-(3-(methylthio)phenyl)pyrazole-4-carboxamide, which is then further reacted with acetic anhydride to form 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide.

properties

IUPAC Name

1,3-dimethyl-N-(3-methylsulfanylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-9-12(8-16(2)15-9)13(17)14-10-5-4-6-11(7-10)18-3/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRWLVVUEFAWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC(=CC=C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide

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